molecular formula C16H15N3O2S B8700775 1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione CAS No. 100781-49-5

1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione

Cat. No.: B8700775
CAS No.: 100781-49-5
M. Wt: 313.4 g/mol
InChI Key: AXSMBAHCYJJLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a thione group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: This compound is structurally similar but lacks the triazole ring and thione group.

    1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: Similar in structure but contains hydroxy groups instead of methoxy groups.

Uniqueness

1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of the triazole ring and thione group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

100781-49-5

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3O2S/c1-20-13-7-3-11(4-8-13)15-17-16(22)18-19(15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,18,22)

InChI Key

AXSMBAHCYJJLED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)NN2C3=CC=C(C=C3)OC

Origin of Product

United States

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